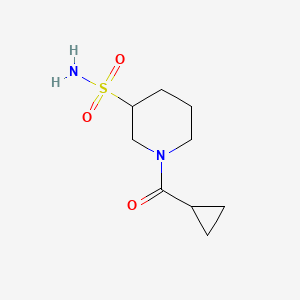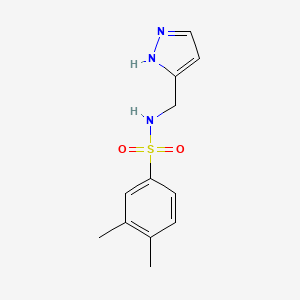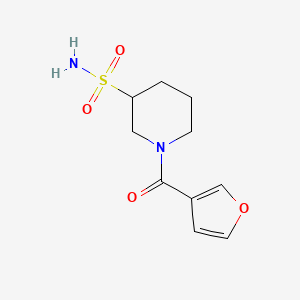
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide, also known as CPPS, is a chemical compound that has been extensively studied for its potential use in scientific research. CPPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide involves the inhibition of certain enzymes, including carbonic anhydrase and aminopeptidase. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel. These effects are thought to contribute to the analgesic and anti-inflammatory properties of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide.
Biochemical and Physiological Effects:
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, as well as potential neuroprotective effects. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has also been shown to have an effect on the cardiovascular system, including the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide for lab experiments is its specificity for certain enzymes and ion channels. This allows researchers to study the effects of these targets in a more controlled manner. However, one limitation of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide. One area of interest is the development of more potent and selective 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide analogs. Additionally, there is potential for the use of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the potential of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide in these areas.
In conclusion, 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has shown promise in a variety of research areas, and further study is needed to fully understand its potential.
Synthesemethoden
The synthesis of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide involves the reaction of piperidine-3-sulfonamide with cyclopropanecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is isolated through filtration and recrystallization. This synthesis method has been shown to be effective in producing high yields of 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. 1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide has been used in research related to pain management, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c10-15(13,14)8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6H2,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVZFPNWPZGRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanecarbonyl)piperidine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)


![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)


![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)

![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)

